Cas no 2649075-60-3 (4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole)
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole
- EN300-1787153
- 2649075-60-3
-
- Inchi: 1S/C8H9N3O/c1-11-4-7(9-5-11)8(2-3-8)10-6-12/h4-5H,2-3H2,1H3
- InChI Key: FQKKPFJGSHECQZ-UHFFFAOYSA-N
- SMILES: O=C=NC1(C2=CN(C)C=N2)CC1
Computed Properties
- Exact Mass: 163.074561919g/mol
- Monoisotopic Mass: 163.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 47.2Ų
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787153-0.05g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1787153-0.1g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1787153-0.25g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1787153-0.5g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1787153-1.0g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1787153-2.5g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1787153-5.0g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1787153-10.0g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1787153-1g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1787153-5g |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole |
2649075-60-3 | 5g |
$4143.0 | 2023-09-19 |
4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-(1-isocyanatocyclopropyl)-1-methyl-1H-imidazole
Introduction to 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole (CAS No. 2649075-60-3)
4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole, with the CAS number 2649075-60-3, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of the isocyanate group and the cyclopropyl ring in its structure adds to its complexity and functional versatility, making it a valuable candidate for various chemical and biological studies.
The structure of 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole can be described as follows: it consists of a five-membered imidazole ring, which is substituted with a methyl group at the 1-position. The 4-position of the imidazole ring is substituted with a cyclopropyl group, which itself is further functionalized with an isocyanate group. This unique combination of functional groups imparts specific chemical properties that are crucial for its potential applications in drug discovery and development.
In recent years, there has been a growing interest in the use of imidazoles as scaffolds for the design and synthesis of new drugs. The imidazole ring is known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. The addition of the isocyanate group to the cyclopropyl substituent in 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole further enhances its reactivity and potential for forming covalent bonds with target proteins, making it an attractive candidate for drug design.
The isocyanate group in 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole is particularly noteworthy due to its ability to react with primary amines to form urea linkages. This reactivity has been exploited in various chemical reactions, including the synthesis of urea derivatives, which have shown promise in treating various diseases. For example, recent studies have demonstrated that certain urea derivatives derived from imidazoles exhibit potent anti-inflammatory and analgesic properties, making them potential candidates for the treatment of chronic pain and inflammatory conditions.
The cyclopropyl ring in 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole adds another layer of complexity to its structure. Cyclopropanes are known for their high strain energy, which can influence the reactivity and stability of the molecule. This strain can be harnessed to control the selectivity of chemical reactions, making 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole a valuable tool in synthetic chemistry. Additionally, the cyclopropyl ring can serve as a bioisostere for other functional groups, allowing for the fine-tuning of pharmacological properties without significantly altering the overall structure.
In terms of its potential therapeutic applications, 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole has shown promise in several areas. One notable area is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play a crucial role in many biological processes, and their dysregulation is often associated with various diseases. The ability of 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole to form covalent bonds with specific amino acid residues on target proteins makes it a promising candidate for disrupting PPIs involved in disease pathways.
Another area where 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole has shown potential is in the development of novel antimicrobial agents. The combination of the imidazole ring's inherent antimicrobial properties and the reactivity of the isocyanate group could lead to the discovery of new compounds with enhanced efficacy against drug-resistant bacteria. Recent studies have highlighted the importance of developing new antimicrobial strategies due to the increasing prevalence of antibiotic resistance.
The synthesis of 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole involves several well-established chemical reactions. One common approach involves starting from commercially available 4-cyanoimidazole, which can be converted into the corresponding cyclopropane derivative through a series of reactions including alkylation and cyclization steps. The final step involves introducing the isocyanate group through a reaction with phosgene or another suitable reagent. This synthetic route allows for efficient and scalable production, making it suitable for both laboratory-scale research and industrial applications.
In conclusion, 4-(1-Isocyanatocyclopropyl)-1-methyl-1H-imidazole (CAS No. 2649075-60-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, including the imidazole ring, cyclopropyl substituent, and isocyanate group, make it a valuable tool for exploring new chemical reactions and developing novel therapeutic agents. As research in this area continues to advance, it is likely that we will see more applications of this compound in various fields, contributing to advancements in drug discovery and development.
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